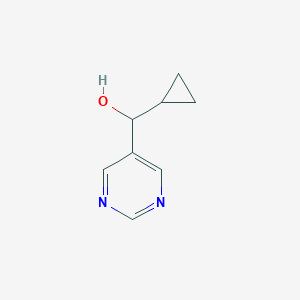

Cyclopropyl(pyrimidin-5-yl)methanol

Description

Properties

CAS No. |

117975-22-1 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

cyclopropyl(pyrimidin-5-yl)methanol |

InChI |

InChI=1S/C8H10N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6,8,11H,1-2H2 |

InChI Key |

MSPRNXDRUFWZPM-UHFFFAOYSA-N |

SMILES |

C1CC1C(C2=CN=CN=C2)O |

Canonical SMILES |

C1CC1C(C2=CN=CN=C2)O |

Synonyms |

5-Pyrimidinemethanol, alpha-cyclopropyl- (9CI) |

Origin of Product |

United States |

Q & A

Q. What are the established synthetic routes for Cyclopropyl(pyrimidin-5-yl)methanol, and how are yields optimized?

this compound can be synthesized via cross-coupling reactions, as demonstrated in the synthesis of [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol (25e) using 5-bromopyrimidine under palladium catalysis (General Procedure C). Key steps include cyclopropane ring formation via Suzuki-Miyaura coupling, followed by hydroxylation. Yields (~74%) can be improved by optimizing reaction temperature, catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometry of boronic acid derivatives .

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignment relies on -NMR coupling constants (e.g., for cyclopropane protons) and NOE experiments. For example, in [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol, distinct chemical shifts at δ 1.2–1.5 ppm (cyclopropyl CH₂) and δ 3.7–4.1 ppm (methanol CH₂) confirm spatial orientation. High-resolution mass spectrometry (HRMS) further validates molecular composition .

Q. What are the key physicochemical properties of this compound?

The compound (C₈H₁₀N₂O) has a molecular weight of 150.18 g/mol. Its logP (~1.2) and solubility profile (moderate in polar solvents like methanol) are predicted via computational tools (e.g., PubChem descriptors). The pyrimidine ring contributes to π-π stacking, while the cyclopropyl group introduces steric constraints affecting crystallization .

Advanced Research Questions

Q. How does the cyclopropyl group influence electrochemical stability in methanol-based reactions?

Cyclopropane rings exhibit unique oxidation behavior. Controlled potential electrolysis (1.70 V vs. SCE) in methanol shows that cyclopropyl groups oxidize preferentially over solvent or electrolyte, as evidenced by current density (0.08 A/cm²) and yield (96.8%). Polarization studies using carbon electrodes reveal cyclopropane’s lower oxidation potential compared to aryl groups, critical for designing redox-stable derivatives .

Q. What strategies resolve contradictions in NMR data for cyclopropyl-containing analogs?

Discrepancies in -NMR shifts (e.g., cyclopropyl carbons at δ 10–15 ppm vs. δ 18–22 ppm) may arise from solvent effects or diastereomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to distinguish dynamic effects. Cross-validation with X-ray crystallography (e.g., for [(1R,2S)-2-Phenylcyclopropyl]methanol derivatives) provides definitive structural confirmation .

Q. What structure-activity relationships (SAR) are observed in pyrimidine-methanol derivatives?

Substitution at pyrimidine C-4/C-6 positions (e.g., methylthio or chloro groups) enhances antimicrobial activity. For instance, [4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol shows improved bioactivity due to electrophilic chlorine atoms. Cyclopropyl groups at C-5 (vs. cyclohexyl) reduce steric hindrance, improving binding to bacterial enoyl-ACP reductase .

Q. How are mechanistic insights into cyclopropane ring-opening reactions applied to functionalization?

Acid-catalyzed ring-opening of this compound generates allylic alcohols, which are trapped via Mitsunobu reactions or epoxidation. Monitoring via -NMR (disappearance of cyclopropane signals at δ 1.2–1.5 ppm) and GC-MS confirms intermediates. Kinetic studies (Arrhenius plots) reveal activation energies ~25 kcal/mol for ring-opening in HCl/MeOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.